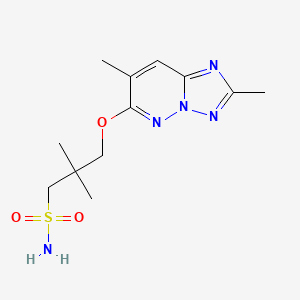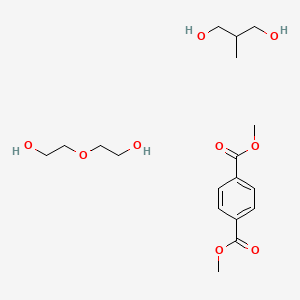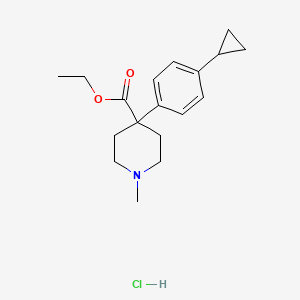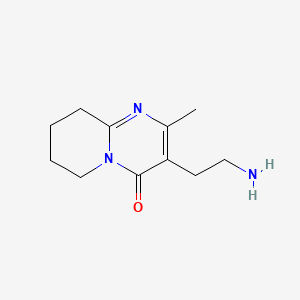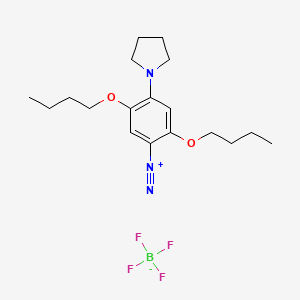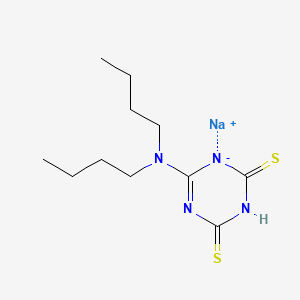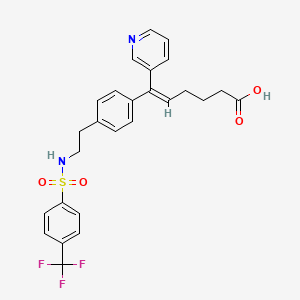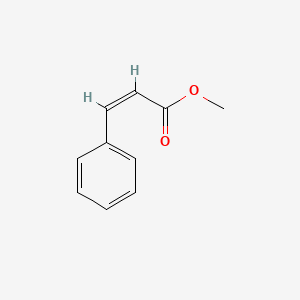
(Z)-Methyl cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Methyl cinnamate is an organic compound that belongs to the class of cinnamates. It is the methyl ester of cinnamic acid and is characterized by its pleasant, fruity aroma. This compound is commonly found in essential oils and is used in the flavor and fragrance industry. Its chemical structure consists of a phenyl group attached to a propenoate moiety, with the double bond in the (Z)-configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-Methyl cinnamate can be synthesized through the esterification of cinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-Methyl cinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it to cinnamyl alcohol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Cinnamic acid.
Reduction: Cinnamyl alcohol.
Substitution: Brominated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-Methyl cinnamate is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also investigated for its role in plant metabolism and defense mechanisms.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anti-inflammatory and anticancer agent.
Industry: In the flavor and fragrance industry, this compound is used to impart fruity and floral notes to perfumes, cosmetics, and food products.
Wirkmechanismus
The mechanism of action of (Z)-Methyl cinnamate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In anti-inflammatory applications, it modulates signaling pathways involved in inflammation, reducing the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Ethyl cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.
Cinnamic acid: The parent compound of (Z)-Methyl cinnamate, lacking the ester group.
Cinnamyl alcohol: The reduced form of cinnamic acid.
Uniqueness: this compound is unique due to its specific ester group and (Z)-configuration, which impart distinct chemical and physical properties. Its pleasant aroma and reactivity make it particularly valuable in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
19713-73-6 |
|---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
methyl (Z)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7- |
InChI-Schlüssel |
CCRCUPLGCSFEDV-FPLPWBNLSA-N |
Isomerische SMILES |
COC(=O)/C=C\C1=CC=CC=C1 |
Kanonische SMILES |
COC(=O)C=CC1=CC=CC=C1 |
Siedepunkt |
260.00 to 262.00 °C. @ 760.00 mm Hg |
melting_point |
36 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


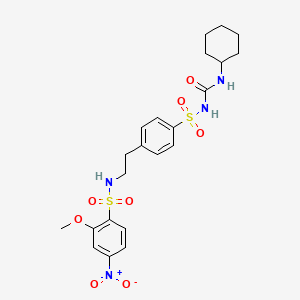
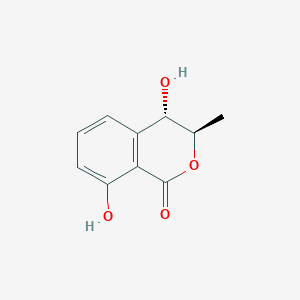



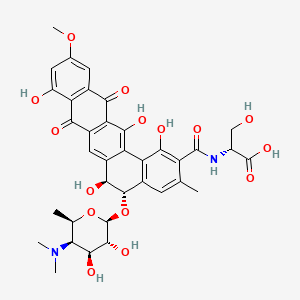
![1-methyl-4-[8-(trifluoromethyl)-6H-benzo[c][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid](/img/structure/B12765285.png)
